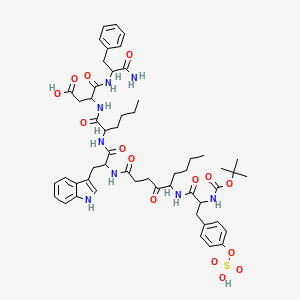

Jmv 176

Description

Properties

CAS No. |

119068-32-5 |

|---|---|

Molecular Formula |

C53H70N8O15S |

Molecular Weight |

1091.2 g/mol |

IUPAC Name |

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H70N8O15S/c1-6-8-18-38(57-49(68)41(61-52(71)75-53(3,4)5)28-33-21-23-35(24-22-33)76-77(72,73)74)44(62)25-26-45(63)56-42(29-34-31-55-37-20-14-13-17-36(34)37)50(69)58-39(19-9-7-2)48(67)60-43(30-46(64)65)51(70)59-40(47(54)66)27-32-15-11-10-12-16-32/h10-17,20-24,31,38-43,55H,6-9,18-19,25-30H2,1-5H3,(H2,54,66)(H,56,63)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,64,65)(H,72,73,74) |

InChI Key |

NCFOOKGNFFMGDK-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boc-Tyr(SO3)-Nle-psi-(COCH2)-Gly-Trp-Nle-Asp-Phe-NH2 JMV 176 JMV-176 tert-butyloxycarbonyl-sulfo-tyrosyl-psi-acetyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalanylamide |

Origin of Product |

United States |

Foundational & Exploratory

JMV 180: A Technical Guide to its Mechanism of Action at Cholecystokinin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has proven to be a valuable pharmacological tool for dissecting the complex signaling of cholecystokinin (CCK) receptors. This technical guide provides an in-depth analysis of the mechanism of action of JMV 180 at both CCK1 and CCK2 receptors. It consolidates quantitative binding and functional data, details the intricate signaling pathways, including evidence for biased agonism and pathway-specific effects, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a critical resource for researchers in pharmacology, gastroenterology, and neuroscience, as well as professionals in the field of drug discovery and development.

Introduction to JMV 180 and CCK Receptors

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its diverse physiological effects, including regulation of pancreatic enzyme secretion, gallbladder contraction, satiety, and anxiety, are mediated through two G protein-coupled receptors (GPCRs): the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB).

JMV 180 was developed as a selective tool to probe the distinct functional states of these receptors. It is characterized by its unique pharmacological profile, acting as a biased or partial agonist with different effects at high- and low-affinity states of the CCK1 receptor, and its interactions with the CCK2 receptor. Understanding the precise mechanism of action of JMV 180 is paramount for interpreting experimental results and for the rational design of novel therapeutics targeting the CCK system.

Quantitative Pharmacological Profile of JMV 180

The pharmacological activity of JMV 180 is defined by its binding affinity and functional potency and efficacy at the two CCK receptor subtypes. The available data, primarily from studies on rat pancreatic acini, are summarized below.

Table 1: Binding Affinity of JMV 180 and CCK-8 at CCK1 Receptors

| Ligand | Receptor State | Dissociation Constant (Kd) | Tissue/Cell Type | Reference |

| JMV 180 | High-Affinity | 2.2 nM | Rat Pancreatic Acini | [1] |

| JMV 180 | Low-Affinity | 19 nM | Rat Pancreatic Acini | [1] |

| CCK-8 | High-Affinity | 69 pM | Rat Pancreatic Acini | [1] |

| CCK-8 | Low-Affinity | 10 nM | Rat Pancreatic Acini | [1] |

Table 2: Functional Activity of JMV 180 at CCK1 Receptors

| Assay | Parameter | JMV 180 | CCK-8 (Full Agonist) | Tissue/Cell Type | Reference |

| Amylase Release | Efficacy | Full agonist at high-affinity sites | Biphasic response | Rat Pancreatic Acini | [1] |

| Amylase Release | Efficacy | Antagonist at low-affinity sites | Inhibitory at high conc. | Rat Pancreatic Acini | [1] |

| Phospholipase C (PLC) | Emax (% of CCK-8) | ~39% (as [³²P]PtdIns) | 100% | Rat Pancreatic Acini | [2] |

| Phospholipase C (PLC) | Emax (% of CCK-8) | ~8% (as [³²P]PtdOH) | 100% | Rat Pancreatic Acini | [2] |

| Gallbladder Contraction | Efficacy | No effect (antagonist) | Full agonist | Rabbit Gallbladder | [3] |

Note: Quantitative data for JMV 180 at the CCK2 receptor is limited in the current literature.

Signaling Pathways Activated by JMV 180

JMV 180 elicits complex and pathway-specific signaling cascades upon binding to CCK receptors, particularly the CCK1 receptor. Its actions diverge significantly from the canonical signaling of the endogenous agonist, CCK-8.

Gq/11-Phospholipase C (PLC) Pathway

The CCK1 receptor classically couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

JMV 180 acts as a partial agonist for PLC activation. In rat pancreatic acini, it stimulates the production of phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns) to a significantly lower maximal level compared to CCK-8.[2] This partial efficacy in stimulating PLC is thought to be the reason why JMV 180 does not induce the inhibitory phase of amylase secretion seen with high concentrations of CCK-8.[2]

Diagram: JMV 180 Partial Agonism on the PLC Pathway

Caption: JMV 180 acts as a partial agonist at the CCK1R, leading to submaximal activation of the Gq/11-PLC pathway compared to the full agonist CCK-8.

IP3-Independent Calcium Mobilization

A striking feature of JMV 180's mechanism is its ability to induce intracellular calcium ([Ca²⁺]i) release through a pathway that appears to be independent of IP3. Studies in permeabilized pancreatic acini have shown that JMV 180 can still trigger Ca²⁺ release even when the IP3-sensitive stores have been depleted or when IP3 receptors are blocked by heparin.[4] This suggests that JMV 180 stabilizes a receptor conformation that couples to an alternative, yet-to-be-fully-characterized signaling cascade for calcium mobilization from intracellular stores. However, there is also conflicting evidence suggesting that JMV 180-evoked calcium oscillations are dependent on functional IP3 receptors, indicating a complex and possibly context-dependent mechanism.[5]

Diagram: Proposed Dual Signaling for Calcium Release

Caption: JMV 180 may induce calcium release via both a partial activation of the canonical Gq/PLC/IP3 pathway and a putative IP3-independent mechanism.

Biased Agonism and β-Arrestin Signaling

The concept of biased agonism, where a ligand stabilizes a specific receptor conformation that preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is highly relevant to JMV 180. While direct studies on JMV 180-mediated β-arrestin recruitment are lacking, its distinct signaling profile strongly suggests it acts as a biased agonist at the CCK1 receptor. It appears to favor pathways leading to amylase secretion (at high-affinity sites) while being a poor activator of the PLC pathway that, at high levels, leads to an inhibitory effect.

Further research is required to definitively characterize the β-arrestin recruitment profile of JMV 180 at both CCK1 and CCK2 receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of JMV 180.

Radioligand Binding Assay for CCK Receptors

This protocol is for a competitive binding assay to determine the binding affinity (Ki) of JMV 180.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of JMV 180 for CCK receptors.

Materials:

-

Cells or membranes expressing CCK1 or CCK2 receptors (e.g., rat pancreatic acini, CHO-CCK1R cells).

-

Radioligand: ¹²⁵I-CCK-8.

-

Unlabeled ligands: JMV 180, CCK-8 (for standard curve and non-specific binding).

-

Binding Buffer: (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash Buffer: Ice-cold binding buffer.

-

96-well plates, filter mats (e.g., GF/C), cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of JMV 180 and CCK-8 in binding buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding) or 50 µL of JMV 180 dilution.

-

50 µL of radioligand (¹²⁵I-CCK-8) at a concentration near its Kd.

-

100 µL of cell/membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through a filter mat using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of JMV 180 for CCK receptors.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This protocol measures the accumulation of radiolabeled inositol phosphates (IPs) as an indicator of PLC activity.

Objective: To quantify the effect of JMV 180 on PLC activity.

Materials:

-

Cells expressing the target CCK receptor.

-

[³H]-myo-inositol.

-

Cell culture medium (inositol-free for labeling).

-

LiCl solution (e.g., 10 mM final concentration).

-

Stimulation Buffer (e.g., HEPES-buffered saline).

-

Quenching solution (e.g., ice-cold trichloroacetic acid, TCA).

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers of increasing ionic strength.

-

Scintillation counter and fluid.

Procedure:

-

Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulation: Add JMV 180 or other agonists at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding ice-cold TCA.

-

Extraction: Scrape the cells and centrifuge to pellet the precipitate. Collect the supernatant containing the soluble IPs.

-

Chromatography: Neutralize the supernatant and apply it to an anion-exchange column.

-

Elution: Sequentially elute different IP species (IP1, IP2, IP3) using buffers with increasing salt concentrations.

-

Quantification: Measure the radioactivity in each eluted fraction using a scintillation counter.

-

Data Analysis: Plot the total [³H]-IP accumulation against the agonist concentration to generate dose-response curves and determine EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.

Objective: To measure JMV 180-induced changes in [Ca²⁺]i.

Materials:

-

Cells expressing the target CCK receptor, plated on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Pluronic F-127 (to aid dye loading).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺.

-

Fluorescence microscope or plate reader with appropriate filters for the chosen dye.

Procedure:

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS at 37°C for 30-60 minutes in the dark.

-

De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow 15-30 minutes for cellular esterases to cleave the AM ester, trapping the dye inside the cells.

-

Measurement: Place the cells on the stage of the microscope or in the plate reader.

-

Baseline Reading: Record a stable baseline fluorescence for a short period.

-

Stimulation: Add JMV 180 or other agonists and continue to record the fluorescence signal.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340nm/380nm). Plot the change in ratio over time to visualize the calcium transient. The peak response can be used to generate dose-response curves.

Conclusion

JMV 180 exhibits a complex and fascinating mechanism of action at CCK receptors. At the CCK1 receptor, it acts as a biased agonist, demonstrating a unique profile of partial agonism for the PLC pathway while fully stimulating amylase secretion through high-affinity receptor states. Furthermore, evidence points towards its ability to engage novel, IP3-independent calcium signaling pathways, highlighting the pluridimensionality of GPCR signaling. While its interaction with the CCK2 receptor remains less characterized, the distinct pharmacological profile of JMV 180 makes it an indispensable tool for elucidating the nuanced roles of CCK receptor signaling in health and disease. Future studies focusing on its β-arrestin recruitment profile and the precise molecular determinants of its biased signaling will undoubtedly provide further insights into the therapeutic potential of targeting specific signaling outcomes of the CCK system.

References

- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium oscillations in pancreatic acinar cells, evoked by the cholecystokinin analogue JMV-180, depend on functional inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of JMV 180 in Pancreatic Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 180, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK), exhibits a complex and multifaceted role in the regulation of pancreatic acinar cell function. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the actions of JMV 180, with a focus on its interaction with CCK receptors, downstream signaling pathways, and its differential effects on digestive enzyme secretion. By consolidating key experimental findings, this document aims to serve as a comprehensive resource for researchers in gastroenterology, pharmacology, and drug development.

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for the synthesis, storage, and secretion of a vast array of digestive enzymes. The physiological regulation of this secretory process is predominantly mediated by the gastrointestinal hormone cholecystokinin (CCK) through its interaction with specific receptors on the acinar cell surface. JMV 180 has emerged as a critical pharmacological tool for dissecting the intricacies of CCK receptor signaling and its physiological consequences. This guide will explore the dualistic nature of JMV 180 as both an agonist and an antagonist at different receptor affinity states, and its implications for understanding and potentially treating pancreatic disorders.

Interaction with Cholecystokinin Receptors

JMV 180's primary mechanism of action involves its interaction with the cholecystokinin-A (CCKA) receptor, a G-protein coupled receptor expressed on pancreatic acinar cells. Unlike the endogenous ligand CCK-8, which acts as a full agonist, JMV 180 demonstrates a unique profile, functioning as an agonist at high-affinity CCKA receptors and a competitive antagonist at low-affinity CCKA receptors.[1][2] This differential interaction is fundamental to its observed physiological effects.

Quantitative Data on Receptor Binding

| Ligand | Receptor Affinity State | Dissociation Constant (Kd) | Reference |

| JMV 180 | High-affinity CCKA | 2.2 nM | [2] |

| JMV 180 | Low-affinity CCKA | 19 nM | [2] |

Signaling Pathways Modulated by JMV 180

The binding of JMV 180 to CCKA receptors initiates a cascade of intracellular signaling events. However, the pathways activated by JMV 180 differ significantly from those triggered by the full agonist CCK-8, particularly concerning phospholipase C (PLC) activation and calcium mobilization.

Phospholipase C (PLC) Activation

The role of JMV 180 in activating PLC has been a subject of investigation, with some studies indicating it acts as a partial agonist.[3] It stimulates the incorporation of [³²P]-orthophosphoric acid into phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns), albeit to a lesser extent than CCK-8.[3]

| Agonist | Maximal [³²P]-PtdIns Labeling (% of CCK-8 max) | Maximal [³²P]-PtdOH Labeling (% of CCK-8 max) | Reference |

| JMV 180 | 39.08 ± 0.72% | 8.02 ± 0.40% | [3] |

Calcium Mobilization

JMV 180 induces a concentration-dependent increase in intracellular free calcium ([Ca²⁺]i).[4][5] However, its efficacy in mobilizing calcium is approximately 50-60% of that observed with CCK-8.[4] A key distinction is that JMV 180 appears to release calcium from an inositol trisphosphate (IP₃)-independent intracellular pool, suggesting the activation of a parallel, yet distinct, signaling pathway.[6][7] While CCK-8 at high concentrations elicits a large initial spike followed by a sustained elevation of [Ca²⁺]i, JMV 180 at all concentrations induces repetitive transient [Ca²⁺]i spikes, also known as calcium oscillations.[5]

Signaling Pathway Diagram

Caption: Signaling pathway of JMV 180 in pancreatic acinar cells.

Physiological Effects of JMV 180

Stimulation of Amylase Secretion

JMV 180 is a full agonist for amylase release, stimulating secretion in a saturable manner through the high-affinity CCKA receptor.[3] It can induce a 14-fold increase in amylase secretion, which is comparable to the effect of CCK-8 at concentrations that saturate high-affinity receptors.[2] However, unlike CCK-8, which exhibits a biphasic dose-response curve with inhibition at supramaximal concentrations, JMV 180 does not inhibit amylase secretion at high concentrations.[2][5]

Prevention of Supramaximal Stimulation-Induced Pancreatitis

Supramaximal concentrations of CCK or its analog caerulein can induce acute pancreatitis.[1] This pathological effect is mediated by the low-affinity CCK receptors.[1] By acting as an antagonist at these low-affinity receptors, JMV 180 can prevent the inhibition of enzyme secretion and the cytoskeletal changes associated with supramaximal caerulein stimulation.[1][8]

Key Experimental Protocols

Measurement of Amylase Secretion

-

Preparation of Pancreatic Acini: Dispersed pancreatic acini are prepared from rat pancreas by enzymatic digestion with collagenase.

-

Incubation: Acini are pre-incubated in a buffer solution (e.g., HEPES-Ringer) at 37°C.

-

Stimulation: Acini are then incubated with various concentrations of JMV 180 or other secretagogues for a defined period (e.g., 30 minutes).

-

Sample Collection: The incubation is terminated by centrifugation, and the supernatant containing the secreted amylase is collected.

-

Amylase Assay: Amylase activity in the supernatant is measured using a spectrophotometric method, often with a substrate like Phadebas reagent.

-

Data Expression: Amylase secretion is typically expressed as a percentage of the total amylase content in the acini.

Measurement of Phospholipase C Activity

-

Labeling: Pancreatic acini are pre-incubated with [³²P]-orthophosphoric acid to label the cellular ATP pool.

-

Stimulation: The labeled acini are then stimulated with JMV 180 or other agonists.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol/HCl mixture.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to resolve phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns).

-

Quantification: The radioactivity incorporated into PtdOH and PtdIns is quantified using autoradiography or phosphorimaging.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Dye Loading: Dispersed pancreatic acini are loaded with a fluorescent calcium indicator dye, such as Fura-2/AM.

-

Perfusion and Stimulation: The loaded acini are placed in a perfusion chamber on a microscope stage and continuously perfused with a buffer. JMV 180 or other stimuli are added to the perfusion solution.

-

Fluorescence Measurement: The acini are alternately excited at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is recorded using a photomultiplier or a digital camera.

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular free calcium concentration.

Experimental Workflow Diagram

Caption: General experimental workflow for studying JMV 180 effects.

Conclusion

JMV 180 serves as an invaluable pharmacological probe for delineating the complex signaling networks that govern pancreatic acinar cell function. Its unique ability to differentially engage high- and low-affinity CCKA receptors has provided significant insights into the mechanisms of both physiological enzyme secretion and the pathophysiology of acute pancreatitis. The distinct intracellular signals elicited by JMV 180, particularly the activation of an IP₃-independent calcium mobilization pathway, highlight the diversity of signaling cascades downstream of the CCKA receptor. Further investigation into the specific molecular players involved in the JMV 180-mediated signaling pathway will be crucial for a complete understanding of pancreatic physiology and for the development of novel therapeutic strategies for pancreatic diseases.

References

- 1. Experimental pancreatitis is mediated by low-affinity cholecystokinin receptors that inhibit digestive enzyme secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Two functionally distinct cholecystokinin receptors show different modes of action on Ca2+ mobilization and phospholipid hydrolysis in isolated rat pancreatic acini. Studies using a new cholecystokinin analog, JMV-180 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cholecystokinin JMV-180 and caerulein effects on the pancreatic acinar cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 180: A High-Affinity Cholecystokinin Receptor Agonist with Unique Signaling Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 180 is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has emerged as a critical tool for dissecting the complex pharmacology of cholecystokinin receptors (CCKRs). It exhibits a unique pharmacological profile, acting as a high-affinity agonist at the CCKA receptor subtype, yet displaying distinct signaling properties compared to the endogenous ligand, CCK-8. This technical guide provides a comprehensive overview of JMV 180, focusing on its binding affinity, functional activity, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a pivotal role in regulating various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety.[1] These actions are mediated through two G protein-coupled receptor subtypes: CCKA (alimentary) and CCKB (brain).[2] The CCKA receptor, predominantly found in the gastrointestinal system, has a high affinity for sulfated CCK analogs.[1]

JMV 180, structurally Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, was developed as a selective CCKA receptor ligand. It has been instrumental in elucidating the presence of different affinity states of the CCKA receptor and their correlation with distinct physiological responses.[3] Notably, JMV 180 acts as an agonist at high-affinity CCKA receptors to stimulate pancreatic amylase secretion, while acting as an antagonist at low-affinity receptors, thereby preventing the inhibitory effect observed with supramaximal concentrations of CCK-8.[3][4]

Quantitative Data: Binding Affinity and Functional Activity

The interaction of JMV 180 with CCKA receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative data from studies on rat pancreatic acini and other relevant models.

Table 1: Binding Affinity of JMV 180 for CCKA Receptors

| Parameter | Value | Cell Type/Tissue | Radioligand | Reference |

| Kd (high-affinity) | 2.2 nM | Rat Pancreatic Acini | [125I]CCK-8 | [3][4] |

| Kd (low-affinity) | 19 nM | Rat Pancreatic Acini | [125I]CCK-8 | [3][4] |

| IC50 | 1.7 nM | Human IMR-32 Cells | [125I]CCK-8-S | [4] |

Table 2: Functional Activity of JMV 180 at CCKA Receptors

| Assay | Parameter | Value | Effect | Cell Type/Tissue | Reference |

| Amylase Release | EC50 | ~10 nM | Stimulation (Partial Agonist) | Rat Pancreatic Acini | [3] |

| Amylase Release | pA2 | 7.5 | Antagonism of CCK-8-induced inhibition | Rabbit Pancreatic Acini | [5] |

| Phospholipase C Activation ([32P]-PtdIns labeling) | Emax | 39.08 ± 0.72% of CCK-8 | Partial Agonist | Rat Pancreatic Acini | [6] |

| Phospholipase C Activation ([32P]-PtdOH labeling) | Emax | 8.02 ± 0.40% of CCK-8 | Partial Agonist | Rat Pancreatic Acini | [6] |

| Calcium Mobilization | IC50 | 50 nM | Antagonism of CCK-8-S-induced efflux | Human IMR-32 Cells | [4] |

Signaling Pathways of JMV 180

JMV 180 elicits its cellular effects through the activation of specific intracellular signaling cascades upon binding to the CCKA receptor. While it shares some common pathways with CCK-8, it also exhibits unique signaling characteristics.

Phospholipase C (PLC) Pathway

Activation of the CCKA receptor by JMV 180 leads to the stimulation of Phospholipase C (PLC).[6] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). However, JMV-180 is a partial agonist for PLC stimulation compared to the full agonist CCK-8.[6]

Caption: JMV 180-activated CCKA receptor signaling via the PLC pathway.

IP3-Independent Calcium Mobilization

A striking feature of JMV 180 is its ability to induce intracellular calcium release through a mechanism that is independent of IP3.[7] Studies using permeabilized pancreatic acinar cells have shown that JMV 180 can trigger calcium release even when the IP3-sensitive stores have been depleted or when IP3 receptors are blocked.[7] This suggests that JMV 180 activates a novel, yet to be fully characterized, signaling pathway leading to calcium mobilization from an intracellular pool that is insensitive to both IP3 and caffeine.[7]

Caption: Comparison of IP3-dependent and JMV 180-induced IP3-independent calcium release.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of JMV 180.

Preparation of Dispersed Pancreatic Acini

A consistent and viable preparation of pancreatic acini is crucial for studying the effects of JMV 180.

Caption: Workflow for the preparation of dispersed pancreatic acini.

Protocol:

-

Euthanize a male Sprague-Dawley rat and surgically remove the pancreas.

-

Inject the pancreas with a collagenase solution (e.g., 50 U/mL in HEPES-buffered Ringer solution) until it is fully distended.

-

Mince the pancreas and incubate it in the collagenase solution in a shaking water bath at 37°C for 30-60 minutes.

-

Disperse the acini by gentle pipetting through tips of decreasing orifice size.

-

Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

-

Wash the dispersed acini by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in fresh buffer three times.

-

Resuspend the final acinar pellet in the appropriate buffer for the specific assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of JMV 180 to CCKA receptors.

Protocol:

-

Incubate dispersed pancreatic acini in a buffer containing a fixed concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8).

-

Add increasing concentrations of unlabeled JMV 180 to compete with the radioligand for receptor binding.

-

Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Separate bound from free radioligand by centrifugation through a layer of silicone oil.

-

Measure the radioactivity in the cell pellet using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Amylase Release Assay

This functional assay measures the ability of JMV 180 to stimulate pancreatic enzyme secretion.

Protocol:

-

Pre-incubate dispersed pancreatic acini in a physiological salt solution at 37°C for a period to allow recovery (e.g., 1-2 hours).

-

Aliquot the acini into tubes containing various concentrations of JMV 180 or other test compounds.

-

Incubate at 37°C for 30 minutes.

-

Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

-

Collect the supernatant, which contains the released amylase.

-

Measure the amylase activity in the supernatant and in the cell pellet (after lysing the cells) using a commercially available kit (e.g., Phadebas® reagent).

-

Express amylase release as a percentage of the total amylase content (supernatant + pellet).

Phospholipase C (PLC) Activity Assay

This assay quantifies the activation of PLC by measuring the incorporation of [32P] into phosphoinositides.

Protocol:

-

Pre-label dispersed pancreatic acini with [32P]-orthophosphoric acid in a phosphate-free buffer for 1-2 hours at 37°C to allow for incorporation into the cellular ATP pool.

-

Wash the acini to remove unincorporated [32P].

-

Stimulate the acini with different concentrations of JMV 180 for a defined period (e.g., 15-30 minutes) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

Stop the reaction by adding a chloroform/methanol mixture to extract lipids.

-

Separate the different phosphoinositides (e.g., phosphatidic acid and phosphatidylinositol) using thin-layer chromatography (TLC).

-

Quantify the amount of [32P] incorporated into each spot using autoradiography or a phosphorimager.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to JMV 180 stimulation.

Protocol:

-

Load dispersed pancreatic acini or cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye at room temperature in the dark.

-

Wash the cells to remove extracellular dye.

-

Place the cells in a fluorometer or on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Add JMV 180 and continuously record the fluorescence signal.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change in fluorescence relative to the baseline.

Conclusion

JMV 180 is a powerful pharmacological tool that has been instrumental in advancing our understanding of CCKA receptor function. Its unique ability to differentiate between high- and low-affinity receptor states and to activate a novel IP3-independent calcium signaling pathway highlights the complexity of GPCR signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of the cholecystokinin system in health and disease, and for those involved in the development of novel therapeutics targeting CCK receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pancreatic Isoamylase as a Routine Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JMV 180 in Gallbladder Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of JMV 180 on gallbladder smooth muscle. JMV 180, a cholecystokinin (CCK) analog, exhibits distinct properties in the gallbladder compared to other tissues, such as the pancreas. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of gastrointestinal motility.

Quantitative Data Summary

JMV 180's interaction with the cholecystokinin-A (CCKA) receptor on gallbladder smooth muscle is primarily characterized by its antagonistic properties. Unlike the partial agonist activity observed in pancreatic acinar cells, in the gallbladder, JMV 180 does not induce contraction on its own but effectively blocks the contractile effects of CCK-8.

| Parameter | Species | Tissue | Value | Description | Reference |

| Contractile Activity | Rabbit | Gallbladder Smooth Muscle | None | JMV 180 alone does not cause contraction. | [1] |

| Antagonist Potency (pA2) | Rabbit | Gallbladder Smooth Muscle | 7.9 | Measures the potency of JMV 180 as a competitive antagonist against CCK-8-induced contraction. | [1] |

| Receptor Binding Affinity (Kd) | Rat | Pancreatic Acini | High-affinity: 2.2 nM | Dissociation constant for JMV 180 binding to high-affinity CCK receptors. | [2] |

| Low-affinity: 19 nM | Dissociation constant for JMV 180 binding to low-affinity CCK receptors. | [2] | |||

| Amylase Secretion | Rat | Pancreatic Acini | ~50% of CCK-8 max | As a partial agonist, JMV 180 stimulates amylase secretion to about half the maximal effect of CCK-8. | [1] |

| Phospholipase C (PLC) Activation | Rat | Pancreatic Acini | Partial Agonist | JMV 180 partially activates PLC, leading to lower production of second messengers compared to CCK-8. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of JMV 180 on gallbladder smooth muscle.

In Vitro Gallbladder Muscle Strip Contraction Assay

This organ bath technique is the standard method for assessing the contractility of gallbladder smooth muscle in response to pharmacological agents.

Objective: To measure the isometric contraction of gallbladder muscle strips in response to CCK-8 and the antagonistic effect of JMV 180.

Materials:

-

Freshly excised gallbladder (e.g., from rabbit or guinea pig)

-

Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), continuously gassed with 95% O2 / 5% CO2.

-

CCK-8 (Cholecystokinin Octapeptide)

-

JMV 180

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Immediately place the excised gallbladder in ice-cold Krebs solution.

-

Open the gallbladder longitudinally and gently rinse the lumen to remove any remaining bile.

-

Dissect the mucosa from the underlying smooth muscle layer.

-

Cut longitudinal smooth muscle strips of approximately 10 mm in length and 2 mm in width.

-

-

Mounting:

-

Suspend each muscle strip vertically in an organ bath chamber containing Krebs solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Apply an initial tension of approximately 1.0 g to each strip and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Wash the strips thoroughly to return to baseline tension.

-

-

Antagonism Protocol:

-

To determine the antagonistic effect of JMV 180, pre-incubate the muscle strips with a specific concentration of JMV 180 for a predetermined time (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve for CCK-8 by adding increasing concentrations of the agonist to the bath.

-

Record the contractile force at each concentration.

-

Repeat this process with different concentrations of JMV 180 to determine the pA2 value.

-

Data Analysis:

-

The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.

-

The pA2 value, a measure of the affinity of a competitive antagonist, can be calculated using a Schild plot analysis.

Measurement of Intracellular Calcium ([Ca2+]) in Isolated Gallbladder Smooth Muscle Cells

This method allows for the direct investigation of the effects of JMV 180 on the intracellular signaling cascades initiated by CCK-8.

Objective: To determine if JMV 180 inhibits the CCK-8-induced increase in intracellular calcium in gallbladder smooth muscle cells.

Materials:

-

Fresh gallbladder tissue

-

Enzymatic digestion solution (e.g., containing collagenase and papain)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

-

CCK-8

-

JMV 180

-

Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

-

Cell Isolation:

-

Mince the gallbladder smooth muscle tissue and incubate it in the enzymatic digestion solution at 37°C with gentle agitation to disperse the cells.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the isolated cells by centrifugation and resuspend them in HBSS.

-

-

Dye Loading:

-

Incubate the isolated cells with the Ca2+ indicator dye (e.g., Fura-2 AM) in the dark at room temperature.

-

After the loading period, wash the cells to remove any extracellular dye.

-

-

Calcium Measurement:

-

Place a coverslip with the dye-loaded cells on the stage of an inverted fluorescence microscope.

-

Perfuse the cells with HBSS and establish a baseline fluorescence ratio.

-

To test the antagonistic effect of JMV 180, pre-perfuse the cells with a solution containing JMV 180.

-

Stimulate the cells with CCK-8 in the continued presence of JMV 180.

-

Record the changes in the fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

-

Data Analysis:

-

The change in intracellular calcium is typically represented as the ratio of fluorescence emission at two different excitation wavelengths.

-

Compare the peak calcium response to CCK-8 in the presence and absence of JMV 180 to quantify the inhibitory effect.

Signaling Pathways and Visualizations

The contractile response of gallbladder smooth muscle to CCK is mediated by the CCKA receptor, a G-protein coupled receptor. JMV 180, acting as a competitive antagonist in this tissue, blocks the initiation of this signaling cascade.

CCKA Receptor Signaling in Gallbladder Smooth Muscle

Upon binding of CCK-8 to the CCKA receptor, the following signaling pathway is activated:

-

G-Protein Activation: The receptor couples to a pertussis toxin-sensitive Gi-protein, specifically involving the Giα3 subunit.[4]

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC-β3.[4]

-

Second Messenger Production: PLC-β3 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[5]

-

Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction. At low concentrations of CCK, DAG and Ca2+ also activate Protein Kinase C (PKC), which contributes to the contractile response.[5]

Mechanism of Action of JMV 180

As a competitive antagonist at the CCKA receptor in gallbladder smooth muscle, JMV 180 binds to the receptor but does not elicit a contractile response. By occupying the binding site, it prevents CCK-8 from activating the receptor and initiating the downstream signaling cascade, thus inhibiting gallbladder contraction.

Figure 1. Signaling pathway of CCK-8 and the antagonistic action of JMV 180 in gallbladder smooth muscle.

Figure 2. Workflow for assessing JMV 180 antagonism in gallbladder muscle strips.

Figure 3. Logical flow of JMV 180's antagonistic effect on gallbladder smooth muscle.

References

- 1. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholecystokinin-coupled intracellular signaling in human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 180: A Technical Guide to its Effects on Amylase Secretion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological effects of JMV 180, a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8), with a specific focus on its mechanism of action in stimulating amylase secretion from pancreatic acinar cells. JMV 180 has been a critical tool in elucidating the complex signaling pathways initiated by CCK receptor activation.

Core Findings on JMV 180 and Amylase Secretion

JMV 180 is characterized as a partial agonist at the cholecystokinin-A (CCKA) receptor. Unlike the full agonist CCK-8, which exhibits a biphasic dose-response curve for amylase secretion (stimulation at low concentrations and inhibition at high concentrations), JMV 180 induces a monophasic response, causing a sustained stimulation of amylase release that plateaus at higher concentrations. This property makes JMV 180 a valuable molecular probe for dissecting the downstream signaling events that lead to enzyme secretion without the confounding inhibitory effects observed with supramaximal concentrations of full agonists.

Quantitative Data Summary

The following tables summarize the quantitative effects of JMV 180 on amylase secretion and related signaling events as reported in the scientific literature.

| Parameter | JMV 180 | CCK-8 (for comparison) | Reference |

| Amylase Secretion Dose-Response | Monophasic, stimulation plateaus at higher concentrations. | Biphasic, with maximal stimulation at low concentrations and inhibition at supramaximal concentrations. | [1] |

| Maximal Amylase Secretion | Partial agonist, elicits a submaximal response compared to CCK-8. | Full agonist, elicits a maximal secretory response. | [1] |

| Phospholipase C (PLC) Activation | Partial agonist for PLC stimulation. | Full agonist, potently stimulates PLC. | [2] |

| Intracellular Calcium ([Ca2+]i) Mobilization | Stimulates a sustained increase in [Ca2+]i. Releases Ca2+ from an IP3-independent intracellular pool. | Induces a rapid, transient increase in [Ca2+]i, followed by a sustained plateau. Mediated by IP3. | [3] |

Signaling Pathways of JMV 180 in Pancreatic Acinar Cells

JMV 180 exerts its effects by binding to the CCKA receptor on pancreatic acinar cells. This interaction initiates a cascade of intracellular signaling events that culminate in the fusion of zymogen granules with the apical plasma membrane and the release of digestive enzymes, including amylase.

JMV 180-Induced Signaling Cascade

Caption: JMV 180 signaling pathway in pancreatic acinar cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of JMV 180 on amylase secretion and intracellular signaling.

Isolation of Pancreatic Acini

A crucial first step for in vitro studies is the isolation of viable pancreatic acini.

Caption: Workflow for the isolation of pancreatic acini.

Protocol:

-

Euthanize the animal (typically a rat or mouse) according to approved institutional protocols.

-

Surgically remove the pancreas and place it in an ice-cold physiological salt solution (e.g., HEPES-buffered Ringer solution) supplemented with essential amino acids and glucose.

-

Trim away fat and connective tissue.

-

Mince the pancreas into small pieces (approximately 1-2 mm³).

-

Incubate the minced tissue in the physiological salt solution containing purified collagenase at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Disperse the digested tissue by gentle pipetting with a wide-bore pipette to release the acini.

-

Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

-

Wash the acini by centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspend the pellet in fresh buffer. Repeat this step 2-3 times.

-

The final pellet containing the isolated pancreatic acini is resuspended in the appropriate buffer for subsequent experiments.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from isolated pancreatic acini in response to stimulation.

Protocol:

-

Pre-incubate the isolated pancreatic acini in a physiological buffer at 37°C for a period to allow for equilibration.

-

Aliquots of the acinar suspension are then incubated with various concentrations of JMV 180 or other secretagogues for a defined period (e.g., 30 minutes).

-

The incubation is stopped by placing the samples on ice and separating the acini from the supernatant by centrifugation.

-

The supernatant, containing the secreted amylase, is collected.

-

The total amylase content is determined by lysing a separate aliquot of the acinar suspension.

-

Amylase activity in the supernatant and the total lysate is measured using a commercially available amylase activity assay kit, which is often based on the cleavage of a chromogenic substrate.[4][5]

-

Amylase secretion is expressed as a percentage of the total cellular amylase content.

Measurement of Phospholipase C (PLC) Activity

PLC activity is a key upstream event in the signaling cascade.

Protocol:

-

Isolated pancreatic acini are pre-labeled with a radioactive precursor, such as [³H]-myo-inositol, to incorporate it into phosphoinositides.

-

After washing to remove unincorporated radioactivity, the acini are stimulated with JMV 180 for various times.

-

The reaction is terminated by the addition of a solution to precipitate proteins and lipids (e.g., trichloroacetic acid).

-

The inositol phosphates (including IP3) are extracted and separated using anion-exchange chromatography.

-

The radioactivity in the fractions corresponding to inositol phosphates is quantified by liquid scintillation counting.

-

An increase in the radioactivity of the inositol phosphate fractions indicates the activation of PLC.[6][7]

Measurement of Intracellular Calcium ([Ca²⁺]i)

Changes in intracellular calcium concentration are a critical downstream signal for amylase secretion.

Protocol:

-

Isolated pancreatic acini are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The loaded acini are then placed in a temperature-controlled cuvette or on a microscope stage suitable for fluorescence measurements.

-

A baseline fluorescence is recorded before the addition of JMV 180.

-

Upon addition of JMV 180, the change in fluorescence intensity is monitored over time.

-

The fluorescence signal is calibrated to determine the actual intracellular calcium concentration.[8]

Logical Relationships and Interpretations

The unique pharmacological profile of JMV 180 has provided significant insights into the coupling of CCKA receptors to different signaling pathways and their roles in regulating amylase secretion.

Caption: Comparative logic of CCK-8 and JMV 180 action.

The partial agonism of JMV 180 at the CCKA receptor leads to a less robust activation of phospholipase C compared to CCK-8. This difference in PLC activation is thought to be the reason for the distinct patterns of amylase secretion. The potent PLC activation by supramaximal concentrations of CCK-8 may lead to the activation of inhibitory feedback mechanisms, resulting in the descending limb of the dose-response curve. In contrast, the weaker and more sustained signaling induced by JMV 180 appears to bypass these inhibitory pathways, leading to a prolonged stimulatory effect on amylase secretion. Furthermore, the finding that JMV 180 can mobilize calcium from an IP3-independent pool suggests the existence of alternative signaling pathways linked to the CCKA receptor that are preferentially activated by this partial agonist.[3]

References

- 1. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selectscience.net [selectscience.net]

Methodological & Application

JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JMV 180, a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8), for the investigation of cholecystokinin (CCK) receptor binding and function. JMV 180 is a valuable pharmacological tool due to its unique dualistic activity, acting as an agonist at high-affinity CCK receptors and an antagonist at low-affinity CCK receptors.[1] This allows for the dissection of the distinct physiological roles mediated by these different receptor states.

Quantitative Data Summary

The following tables summarize the binding affinity and effective concentrations of JMV 180 for cholecystokinin receptors as reported in the scientific literature.

Table 1: JMV 180 Binding Affinity for Cholecystokinin Receptors

| Receptor Type | Tissue/Cell Line | Species | Parameter | Value (nM) |

| High-Affinity CCK Receptor | Pancreatic Acini | Rat | Kd | 2.2[1] |

| Low-Affinity CCK Receptor | Pancreatic Acini | Rat | Kd | 19[1] |

| CCKA Receptor | IMR-32 Neuroblastoma Cells | Human | IC50 | 1.7[2] |

| CCKA Receptor | Gallbladder Smooth Muscle | Rabbit | pA2 | 7.9* |

*pA2 is a measure of antagonist potency. A pA2 of 7.9 corresponds to a Kb of approximately 1.26 nM.

Table 2: Effective Concentrations of JMV 180 in In Vitro Functional Assays

| Assay | Tissue/Cell Line | Species | Effect | Concentration Range |

| Amylase Secretion (Agonist) | Pancreatic Acini | Rat | Stimulation | Plateauing above 300 nM[3] |

| Intracellular Ca2+ Mobilization | Pancreatic Acini | Rat | Induction of Ca2+ oscillations | 25 nM - 1 µM[4] |

| Cell Growth Stimulation | PANC-1 and MIA PaCa-2 Cells | Human | Increased cell number and DNA synthesis | 10⁻¹⁰ M - 10⁻⁶ M[5] |

| Antagonism of CCK-8 induced amylase release inhibition | Pancreatic Acini | Rabbit | Rightward shift of CCK-8 dose-response curve | Above 100 nM[3] |

| Antagonism of CCK-8-S-induced Ca2+ efflux | IMR-32 Neuroblastoma Cells | Human | Inhibition | IC50 = 50 nM[2] |

Experimental Protocols

Competitive Radioligand Binding Assay for CCK Receptors

This protocol is designed to determine the binding affinity (Ki) of JMV 180 for CCK receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes or tissue homogenates expressing CCK receptors (e.g., from rat pancreas or transfected cell lines).

-

Radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8).

-

JMV 180.

-

Unlabeled CCK-8 (for determination of non-specific binding).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates containing CCK receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add binding buffer, radiolabeled CCK ligand (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add binding buffer, radiolabeled CCK ligand, a high concentration of unlabeled CCK-8 (e.g., 1 µM), and the membrane preparation.

-

Competitive Binding: Add binding buffer, radiolabeled CCK ligand, serially diluted concentrations of JMV 180, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the JMV 180 concentration.

-

Determine the IC50 value of JMV 180 from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Amylase Secretion Assay in Pancreatic Acini

This protocol measures the functional effect of JMV 180 on amylase secretion from isolated pancreatic acini.

Materials:

-

Isolated pancreatic acini.

-

HEPES-Ringer (HR) buffer.

-

JMV 180.

-

CCK-8 (as a positive control).

-

Amylase activity assay kit.

-

Spectrophotometer.

Procedure:

-

Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion.

-

Pre-incubation: Resuspend the acini in HR buffer and pre-incubate at 37°C for 30 minutes to allow for recovery.

-

Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of JMV 180 or CCK-8. Include a control group with buffer only.

-

Incubation: Incubate the tubes at 37°C for 30 minutes.

-

Separation: Centrifuge the tubes to pellet the acini.

-

Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial assay kit. Also, measure the total amylase activity in an aliquot of the acinar suspension that has been lysed.

-

Data Analysis: Express amylase secretion as a percentage of the total amylase content. Plot the percentage of amylase secretion against the concentration of JMV 180.

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of JMV 180 to induce intracellular calcium release in cells expressing CCK receptors.

Materials:

-

Cells expressing CCK receptors (e.g., pancreatic acini or a suitable cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

HEPES-buffered saline (HBS).

-

JMV 180.

-

Ionomycin (as a positive control for maximal calcium release).

-

Fluorometric imaging system or plate reader.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBS in the dark to allow for dye loading.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add JMV 180 at various concentrations to the cells and continuously record the fluorescence signal over time.

-

Maximal Response: At the end of the experiment, add ionomycin to determine the maximal calcium response.

-

Data Analysis: Express the change in fluorescence as a ratio (e.g., F340/F380 for Fura-2) or as a fold increase over baseline. Plot the peak response against the concentration of JMV 180.

Signaling Pathways and Experimental Workflows

Caption: CCK Receptor Signaling Pathway.

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Caption: Logical Relationship of JMV 180's Dual Activity.

References

- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 180: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8). It is a valuable tool for studying the physiological and pathological roles of cholecystokinin (CCK) receptors, particularly the CCKA receptor subtype. JMV 180 exhibits a unique pharmacological profile, acting as a high-affinity agonist at one subset of CCKA receptors and a competitive antagonist at another, making it a selective modulator of CCK-mediated signaling pathways.[1] These application notes provide detailed protocols for the preparation and use of JMV 180 in various cell culture experiments.

Mechanism of Action

JMV 180 primarily targets the CCKA receptor, a G-protein coupled receptor (GPCR). Upon binding to high-affinity CCKA receptors, JMV 180 initiates a signaling cascade that includes the activation of phospholipase C (PLC).[2][3] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). However, studies have shown that JMV 180 can stimulate the release of intracellular calcium from a pool that is independent of IP3, suggesting a more complex signaling mechanism than typical GPCR activation.[4] This modulation of intracellular calcium levels is a key event in many cellular responses, including enzyme secretion and cell growth. In some contexts, particularly in pancreatic cancer cell lines, JMV 180 has been shown to stimulate cell proliferation.

Data Presentation

The following tables summarize key quantitative data for JMV 180 from published literature.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Cell Type/Tissue | Kd (nM) | Reference |

| High-affinity CCK Receptor | Dispersed rat pancreatic acini | 2.2 | [5] |

| Low-affinity CCK Receptor | Dispersed rat pancreatic acini | 19 | [5] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Reference |

| PANC-1 (Human pancreatic cancer) | Cell Growth | 10-10 M - 10-6 M | Increased cell number and DNA synthesis | |

| MIA PaCa-2 (Human pancreatic cancer) | Cell Growth | 10-10 M - 10-6 M | Increased cell number and DNA synthesis | |

| Rat Pancreatic Acini | Amylase Secretion | 25 nM - 1 µM | Stimulation of amylase release | [6] |

| Rat Pancreatic Acini | Phospholipase C Activation | Time and concentration-dependent | Increased incorporation of [32P] into phosphatidic acid and phosphatidylinositol | [2] |

| Cultured Vagal Afferent Neurons | Calcium Influx | 100 nM | Decreased CCK-induced calcium influx | [7] |

Experimental Protocols

Protocol 1: Preparation of JMV 180 Stock Solution

This protocol describes the preparation of a concentrated stock solution of JMV 180, which can be further diluted to the desired working concentration for cell culture experiments. As JMV 180 is a peptide, proper handling is crucial to maintain its stability and activity.

Materials:

-

JMV 180 (lyophilized powder)

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Equilibrate the Vial: Before opening, allow the vial of lyophilized JMV 180 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

-

Solvent Selection: The solubility of peptides can vary. For JMV 180, it is recommended to first attempt to dissolve the peptide in sterile, nuclease-free water. If the peptide does not readily dissolve in water, a small amount of DMSO can be used to aid solubilization.

-

Reconstitution:

-

Aqueous Stock: Gently tap the vial to ensure all the powder is at the bottom. Add a precise volume of sterile water to the vial to achieve a desired stock concentration (e.g., 1 mM). Mix by gently vortexing or pipetting up and down. Avoid vigorous shaking.

-

DMSO Stock: If the peptide is not soluble in water, add a minimal amount of DMSO (e.g., 10-50 µL) to the vial to dissolve the peptide completely. Once dissolved, slowly add sterile water or a suitable buffer (e.g., PBS) to reach the final desired stock concentration and volume. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

-

-

Aliquoting and Storage: Aliquot the JMV 180 stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the solution can be kept at 4°C.

Protocol 2: Cell Treatment with JMV 180

This protocol provides a general procedure for treating cultured cells with JMV 180. The optimal conditions (e.g., cell density, incubation time, and JMV 180 concentration) should be determined empirically for each cell type and experimental setup.

Materials:

-

Cultured cells of interest (e.g., PANC-1, MIA PaCa-2, or primary pancreatic acini)

-

Complete cell culture medium

-

JMV 180 stock solution (from Protocol 1)

-

Sterile multi-well plates or culture flasks

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate or culture flask at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: Thaw an aliquot of the JMV 180 stock solution at room temperature. Dilute the stock solution to the desired final working concentration using pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve the final concentration accurately.

-

Cell Treatment:

-

For adherent cells, carefully aspirate the old medium from the wells.

-

Wash the cells once with sterile PBS (optional, but recommended to remove any residual serum components).

-

Add the freshly prepared JMV 180-containing medium to the cells. Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and a negative control (medium alone).

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell proliferation assays (e.g., MTT, BrdU), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to JMV 180 stimulation using a fluorescent calcium indicator.

Materials:

-

Cultured cells expressing CCKA receptors

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

JMV 180 stock solution

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate and grow to near confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the wells and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

-

Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using a fluorescence plate reader.

-

Stimulation and Measurement:

-

Prepare a solution of JMV 180 in HBSS at a concentration that is 2-5 times the final desired concentration.

-

Using the plate reader's injection system, add the JMV 180 solution to the wells while continuously recording the fluorescence signal.

-

Continue to record the fluorescence for several minutes to capture the peak and subsequent decline in intracellular calcium levels.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

Mandatory Visualization

Caption: JMV 180 signaling pathway via the CCKA receptor.

Caption: General experimental workflow for JMV 180 cell culture studies.

References

- 1. researchgate.net [researchgate.net]

- 2. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCK(A) receptor in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of JMV 180 in Pancreatic Cancer Growth Studies

For Research Use Only.

Introduction

JMV 180 is a synthetic analog of the cholecystokinin (CCK) octapeptide. It exhibits complex pharmacology, acting as a functional agonist at high- and low-affinity CCK receptors while behaving as an antagonist at very low-affinity receptors.[1] Cholecystokinin itself is a gastrointestinal peptide hormone known to influence the growth of both normal and malignant pancreatic tissues.[1] In the context of pancreatic cancer research, JMV 180 serves as a critical pharmacological tool to investigate the role of CCK receptors in tumor cell proliferation and to dissect the specific signaling pathways that mediate these effects. Studies have demonstrated that JMV 180 paradoxically stimulates the growth of human pancreatic cancer cell lines, suggesting that specific CCK receptor signaling pathways are involved in promoting cancer cell proliferation.[1] This application note provides an overview of the use of JMV 180, relevant quantitative data, and detailed protocols for studying its effects on pancreatic cancer cell growth.

Mechanism of Action

In pancreatic cancer cells, the growth-promoting effects of CCK are suggested to be mediated by low-affinity receptors.[1] JMV 180, acting as an agonist at these sites, initiates a downstream signaling cascade. CCK receptors are G protein-coupled receptors (GPCRs), and their activation in cancer cells typically involves the Gαq subunit, which in turn activates Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] These events can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, which ultimately leads to the transcription of genes involved in cell proliferation.[2][4]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of JMV 180 on the growth of human pancreatic cancer cell lines.

Table 1: Effect of JMV 180 on Pancreatic Cancer Cell Number

| Cell Line | Treatment | Concentration Range (M) | Incubation Time | % Increase in Cell Number (vs. Control) | P-value | Reference |

| PANC-1 | JMV 180 | 10⁻¹⁰ - 10⁻⁶ | 4-6 days | 123% | 0.004 | [1] |

| MIA PaCa-2 | JMV 180 | 10⁻¹⁰ - 10⁻⁶ | 4-6 days | 86% | 0.004 | [1] |

Table 2: Effect of JMV 180 on DNA Synthesis in Pancreatic Cancer Cells

| Cell Line | Treatment | Concentration Range (M) | Assay | % Increase in DNA Synthesis (vs. Control) | P-value | Reference |

| PANC-1 | JMV 180 | 10⁻¹⁰ - 10⁻⁶ | [³H]Thymidine Incorporation | 64% | < 0.001 | [1] |

| MIA PaCa-2 | JMV 180 | 10⁻¹⁰ - 10⁻⁶ | [³H]Thymidine Incorporation | 40% | < 0.001 | [1] |

Experimental Protocols

Detailed protocols for assessing the effect of JMV 180 on pancreatic cancer cell growth are provided below.

Protocol 1: Cell Proliferation Assessment by Cell Counting

This protocol is used to determine the effect of JMV 180 on the total number of viable cells over an incubation period.

Materials:

-

PANC-1 or MIA PaCa-2 cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

JMV 180 stock solution

-

Vehicle control (e.g., DMSO or PBS)

-

Multi-well culture plates (e.g., 24-well)

-

Trypsin-EDTA

-

Trypan Blue solution (0.4%)

-

Hemocytometer and coverslip

-

Microscope

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells in a 24-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1 x 10⁴ cells/well).

-

Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-